Sodium 2-(4-methoxypyridin-2-yl)acetate
Overview
Description
Sodium 2-(4-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H10NNaO3 and a molecular weight of 191.16 g/mol . It is characterized by the presence of a sodium ion, a methoxypyridine ring, and an acetate group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-methoxypyridin-2-yl)acetate typically involves the reaction of 4-methoxypyridine with sodium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxypyridin-2-yl)acetate.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents such as thionyl chloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include 2-(4-hydroxypyridin-2-yl)acetate, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Sodium 2-(4-methoxypyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Sodium 2-(4-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, influencing the overall biological activity of the compound .
Comparison with Similar Compounds
- Sodium 2-(4-cyanopyridin-2-yl)acetate
- Sodium 2-(4-hydroxypyridin-2-yl)acetate
- Sodium 2-(4-chloropyridin-2-yl)acetate
Comparison: Sodium 2-(4-methoxypyridin-2-yl)acetate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
sodium;2-(4-methoxypyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-12-7-2-3-9-6(4-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAABRWLBGFGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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